molecular formula C40H34O4 B12531392 Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- CAS No. 673458-29-2

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)-

Katalognummer: B12531392
CAS-Nummer: 673458-29-2
Molekulargewicht: 578.7 g/mol
InChI-Schlüssel: IKZMMYVLFULEDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central acenaphthylene core with four methoxyphenyl groups attached, making it a subject of interest in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene with 4-methoxyphenyl derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions may produce various substituted acenaphthylenes .

Wissenschaftliche Forschungsanwendungen

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The methoxy groups can participate in additional chemical reactions, making this compound more versatile compared to its analogs .

Eigenschaften

CAS-Nummer

673458-29-2

Molekularformel

C40H34O4

Molekulargewicht

578.7 g/mol

IUPAC-Name

1,1,2,2-tetrakis(4-methoxyphenyl)acenaphthylene

InChI

InChI=1S/C40H34O4/c1-41-32-19-11-28(12-20-32)39(29-13-21-33(42-2)22-14-29)36-9-5-7-27-8-6-10-37(38(27)36)40(39,30-15-23-34(43-3)24-16-30)31-17-25-35(44-4)26-18-31/h5-26H,1-4H3

InChI-Schlüssel

IKZMMYVLFULEDX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.